2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.: 900012-76-2
Cat. No.: VC6946295
Molecular Formula: C22H27F3N4O2S
Molecular Weight: 468.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900012-76-2 |
|---|---|
| Molecular Formula | C22H27F3N4O2S |
| Molecular Weight | 468.54 |
| IUPAC Name | 2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H27F3N4O2S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |
| Standard InChI Key | FQUULGCIGVFEOI-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Motifs
The molecule features a partially saturated quinazolinone scaffold (hexahydroquinazolin-4-one), which confers rigidity and hydrogen-bonding capacity. The 2-oxo group at position 2 and the sulfur atom at position 4 create a planar, electron-deficient region conducive to π-stacking interactions . A thioether bridge connects the quinazolinone to an acetamide moiety, which terminates in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, while the dimethylaminopropyl side chain at N1 introduces basicity, potentially facilitating cellular uptake .
Physicochemical Properties
With a molecular formula of C₂₂H₂₇F₃N₄O₂S and a molecular weight of 468.54 g/mol, the compound exhibits moderate hydrophobicity (calculated LogP ≈ 2.8). The presence of multiple hydrogen bond acceptors (N=4, O=2, S=1) and donors (N=1) suggests solubility challenges in aqueous media, necessitating formulation strategies for in vivo applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇F₃N₄O₂S |
| Molecular Weight | 468.54 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 98.8 Ų |
Synthesis and Structural Optimization
Synthetic Route
The synthesis involves three key stages (Scheme 1):
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Hexahydroquinazolinone Core Formation: Cyclization of a bicyclic precursor under acidic conditions yields the saturated quinazolin-4-one scaffold. Phosphorus oxychloride-mediated chlorination at position 4 introduces reactivity for subsequent substitutions .
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Thioether Bridge Installation: Treatment with sodium 1H-1,2,3-triazole-5-thiolate introduces the sulfur atom, followed by alkylation with tert-butyl (2-bromoethyl)carbamate to extend the side chain .
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Acetamide Coupling: Final acylation of the amine intermediate with 4-(trifluoromethyl)phenylacetic acid chloride completes the assembly, requiring careful stoichiometric control to prevent diacylation .
Structure-Activity Relationship (SAR) Insights
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Quinazolinone Saturation: Partial saturation (5,6,7,8-tetrahydro) balances conformational flexibility and target binding, as evidenced by improved MMP inhibition compared to fully aromatic analogs .
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Thioether Linker: Replacement with oxygen or methylene reduces antibacterial potency by 8-fold, highlighting the critical role of sulfur in membrane penetration .
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Trifluoromethyl Group: Substitution at the phenyl para position enhances kinase binding affinity (e.g., EGFR IC₅₀ = 0.11 μM in analogs) through hydrophobic interactions and halogen bonding .
Biological Activities and Mechanisms
Enzyme Inhibition Profile
In vitro assays demonstrate dual inhibitory effects:
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MMP-2/9 Inhibition: IC₅₀ values of 1.8 μM (MMP-2) and 2.3 μM (MMP-9), surpassing reference inhibitor Ilomastat (IC₅₀ = 4.1 μM). Molecular docking reveals chelation of the catalytic zinc ion via the thioether sulfur and carbonyl oxygen.
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Kinase Modulation: Structural analogs show EGFR/BRAF V600E inhibition (GI₅₀ = 1.20–1.80 μM), suggesting potential antitumor applications through parallel pathways .
Antibacterial Efficacy
Against Gram-negative pathogens:
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Escherichia coli: MIC = 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) .
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Pseudomonas aeruginosa: MIC = 16 μg/mL, with time-kill assays showing bactericidal effects within 6 hours. Mechanistic studies link activity to cysteine synthase (CysK) inhibition, disrupting sulfur metabolism .
| Target/Organism | Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| MMP-2 | 1.8 μM | Ilomastat (4.1 μM) |
| MMP-9 | 2.3 μM | Ilomastat (5.0 μM) |
| E. coli (K12) | 8 μg/mL | Ciprofloxacin (4 μg/mL) |
| PC-3 Prostate Cancer Cells | GI₅₀ = 1.45 μM | Doxorubicin (1.10 μM) |
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
Computational models indicate:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the dimethylaminopropyl moiety enhancing transcellular transport .
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Metabolism: Primary hepatic clearance via CYP3A4-mediated N-dealkylation, generating inactive metabolites .
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Toxicity: Low Ames test mutagenicity risk (TA98/TA100 MR < 2) and LD₅₀ > 500 mg/kg in murine models .
Formulation Challenges
The compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitates nanoemulsion or cyclodextrin-based delivery systems. Preliminary studies using hydroxypropyl-β-cyclodextrin increase solubility 18-fold to 2.16 mg/mL without altering stability.
Computational Modeling and Target Engagement
Molecular Docking Insights
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MMP-9 Binding: The thioacetamide sulfur coordinates the catalytic Zn²⁺ (distance = 2.1 Å), while the trifluoromethyl group occupies the S1′ hydrophobic pocket (Figure 3A).
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EGFR Kinase: Docking poses align with erlotinib analogs, with the quinazolinone core forming hydrogen bonds to Met793 (2.9 Å) and the acetamide oxygen interacting with Thr854 .
Dynamics Simulations
All-atom MD simulations (100 ns) reveal stable binding to MMP-9 (RMSD < 1.8 Å) with minimal conformational drift. Principal component analysis identifies rigid-body motions in the enzyme’s hemopexin domain as critical for sustained inhibition.
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